2,4-dihydroxybutanamide
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Overview
Description
2,4-Dihydroxybutanamide is an organic compound belonging to the amide family. It is a colorless, crystalline solid with a melting point of 78-80°C and a boiling point of 270-272°C. This compound is used in various applications, including as a precursor for the synthesis of other compounds, a catalyst in organic synthesis, and an analytical reagent.
Preparation Methods
The synthesis of 2,4-dihydroxybutanamide is typically accomplished via the acid-catalyzed condensation of 2,4-dichlorobutanoic acid and ammonia. This reaction produces 2,4-dichlorobutanamide, which is then hydrolyzed to yield this compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
2,4-Dihydroxybutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dihydroxybutanamide has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organic compounds and as a catalyst in various organic reactions.
Biology: Its biochemical properties make it useful in studying enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used as an analytical reagent and in the production of herbicides for controlling weeds in agricultural crops.
Mechanism of Action
2,4-Dihydroxybutanamide acts by inhibiting the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This inhibition leads to the accumulation of branched-chain amino acids in plant tissues, ultimately causing plant death. The molecular targets and pathways involved include the inhibition of several other enzymes, such as those involved in the biosynthesis of fatty acids and sterols.
Comparison with Similar Compounds
Similar compounds to 2,4-dihydroxybutanamide include:
2,4-Dihydroxybenzoic acid: Shares similar hydroxyl functional groups but differs in its aromatic structure.
3,4-Dihydroxybutanamide: A structural isomer with hydroxyl groups at different positions.
2,4-Dichlorobutanamide: A precursor in the synthesis of this compound, differing by the presence of chlorine atoms instead of hydroxyl groups. This compound is unique due to its specific inhibition of acetolactate synthase and its applications in both organic synthesis and agricultural herbicides.
Properties
CAS No. |
17370-17-1 |
---|---|
Molecular Formula |
C4H9NO3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
2,4-dihydroxybutanamide |
InChI |
InChI=1S/C4H9NO3/c5-4(8)3(7)1-2-6/h3,6-7H,1-2H2,(H2,5,8) |
InChI Key |
FVLOHZJVLFKDNU-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(C(=O)N)O |
Purity |
95 |
Origin of Product |
United States |
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